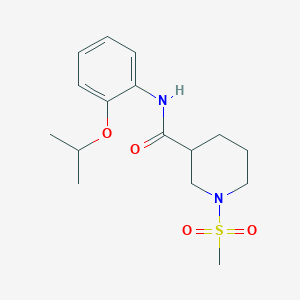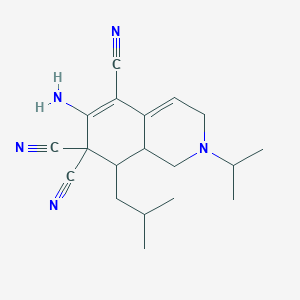![molecular formula C20H22ClN5O B4459907 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4459907.png)
2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol
説明
2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 has shown promise in preclinical studies and has been investigated in clinical trials for a variety of cancer types. Additionally, we will explore the advantages and limitations of using AEE788 in lab experiments and list future directions for research.
作用機序
2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol inhibits several receptor tyrosine kinases, including EGFR, VEGFR, and PDGFR. Inhibition of these receptors can lead to decreased tumor growth and angiogenesis. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to have several biochemical and physiological effects. In preclinical studies, 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to inhibit tumor growth and angiogenesis. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has also been shown to induce apoptosis in cancer cells. In clinical trials, 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to have antitumor activity in patients with glioblastoma, breast cancer, and non-small cell lung cancer.
実験室実験の利点と制限
One advantage of using 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol in lab experiments is its specificity for several receptor tyrosine kinases. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to inhibit EGFR, VEGFR, and PDGFR, which are commonly overexpressed in cancer cells. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol also has a well-defined mechanism of action, which makes it easier to study in lab experiments. One limitation of using 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol in lab experiments is its potential toxicity. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to cause liver toxicity in preclinical studies.
将来の方向性
There are several future directions for research on 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol. One direction is to investigate its potential use in combination with other cancer therapies. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol in combination with immunotherapy. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to enhance the antitumor activity of immunotherapy in preclinical studies. Additionally, future research could focus on developing 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol analogs with improved pharmacokinetic properties and reduced toxicity.
科学的研究の応用
2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been extensively studied for its potential use in cancer treatment. It has been investigated in preclinical studies and clinical trials for a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. 2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol has been shown to inhibit several receptor tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these receptors can lead to decreased tumor growth and angiogenesis.
特性
IUPAC Name |
2-[[2-[4-(2-chlorophenyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O/c21-16-6-2-4-8-18(16)25-10-12-26(13-11-25)20-23-17-7-3-1-5-15(17)19(24-20)22-9-14-27/h1-8,27H,9-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYCESHNPVUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4459826.png)

![6-ethyl-2-(methoxymethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4459842.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B4459848.png)
![N-(4-ethylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4459852.png)
![4-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4459860.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459879.png)
![3-[2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4459894.png)
![5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459908.png)
![1-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4459913.png)
![2-(2-furylmethyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459921.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)
![N-(2-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4459942.png)